molecular formula C15H21N3O4 B2644537 Methyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234925-45-1

Methyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2644537
CAS RN: 1234925-45-1
M. Wt: 307.35
InChI Key: YOUXIIZPNOUNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.35. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Cardiovascular Activity

    A paper by Krauze et al. (2004) details the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid and investigates their cardiovascular activity and electrochemical oxidation properties. The study utilized one-pot multicomponent synthesis and provided insights into the efficiency and environmental aspects of the process (Krauze et al., 2004).

  • Inhibitory Properties and Nitric Oxide Synthase

    Connolly et al. (2004) discussed the selective inducible nitric oxide synthase (NOS) inhibition by 2-aminopyridines, highlighting the differential binding modes dependent on nitrogen substitution. The study specifically noted that elaborate N-substitution, such as with 4-piperidine carbamate or amide, results in potent and selective inducible NOS inhibition (Connolly et al., 2004).

  • Anticonvulsant Enaminones and Hydrogen Bonding

    Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, focusing on their hydrogen bonding and molecular interactions. This study contributes to understanding the structural aspects and potential therapeutic applications of these compounds (Kubicki et al., 2000).

  • Enaminones in Heterocyclic Synthesis

    Grošelj et al. (2013) developed a synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates starting from N-protected α-amino acids. The study emphasized the utility of enaminones in constructing functionalized heterocycles, highlighting their potential in various chemical applications (Grošelj et al., 2013).

  • Synthesis of Furo[3,2-b]pyrroles and Benzo Derivatives

    Krutošíková et al. (2001) discussed the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives. The study explored the reactivity of these compounds with heterocyclic amines, contributing to the understanding of their chemical properties and potential applications (Krutošíková et al., 2001).

properties

IUPAC Name

methyl 4-[[(1-methyl-2-oxopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-17-7-3-4-12(14(17)20)13(19)16-10-11-5-8-18(9-6-11)15(21)22-2/h3-4,7,11H,5-6,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUXIIZPNOUNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate

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